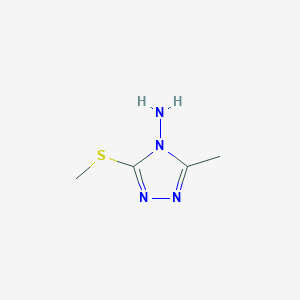
2,4,6-Triiodo-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triiodo-1,3,5-triazine is a chemical compound belonging to the triazine family, characterized by the presence of three iodine atoms attached to a triazine ring. The molecular formula for this compound is C3I3N3, and it has a molecular weight of 458.77 g/mol . Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Triiodo-1,3,5-triazine can be synthesized through the iodination of 1,3,5-triazine. The process typically involves the reaction of 1,3,5-triazine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms at the 2, 4, and 6 positions on the triazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triiodo-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or nitric acid and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted triazines where the iodine atoms are replaced by the nucleophiles.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triiodo-1,3,5-triazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4,6-Triiodo-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in coordination chemistry and as a ligand in the synthesis of metal-organic frameworks.
Uniqueness of 2,4,6-Triiodo-1,3,5-triazine: The presence of three iodine atoms in this compound makes it unique compared to other triazine derivatives. This unique structure imparts specific chemical and physical properties, such as increased molecular weight and potential for use as a radiopaque agent in medical imaging .
Eigenschaften
Molekularformel |
C3I3N3 |
|---|---|
Molekulargewicht |
458.77 g/mol |
IUPAC-Name |
2,4,6-triiodo-1,3,5-triazine |
InChI |
InChI=1S/C3I3N3/c4-1-7-2(5)9-3(6)8-1 |
InChI-Schlüssel |
RIRMMJBLWVZDJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)

![7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid](/img/structure/B11768283.png)


![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)





